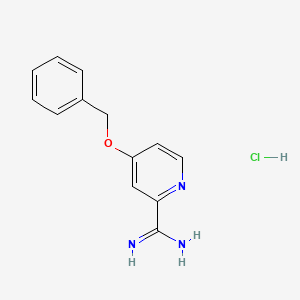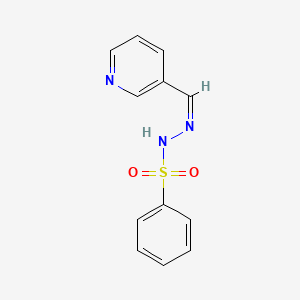
5,8-Quinazolinedione, 6-hydroxy-4-methyl-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is a quinazoline derivative known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione typically involves the reaction of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method involves the condensation of 2-aminobenzamide with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline-5,8-dione derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, including halogens and alkylating agents, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer and anti-microbial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their anti-microbial and anti-inflammatory properties.
Quinazolinone derivatives: Exhibit a wide range of biological activities, including anti-cancer and anti-microbial effects.
Uniqueness
6-Hydroxy-4-methyl-2-phenylquinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its hydroxyl and methyl groups contribute to its unique pharmacological profile .
Eigenschaften
CAS-Nummer |
61416-93-1 |
|---|---|
Molekularformel |
C15H10N2O3 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
8-hydroxy-4-methyl-2-phenylquinazoline-5,6-dione |
InChI |
InChI=1S/C15H10N2O3/c1-8-12-13(10(18)7-11(19)14(12)20)17-15(16-8)9-5-3-2-4-6-9/h2-7,18H,1H3 |
InChI-Schlüssel |
MZLYVVHBWUTBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=CC(=O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)





![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)



![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)
![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
